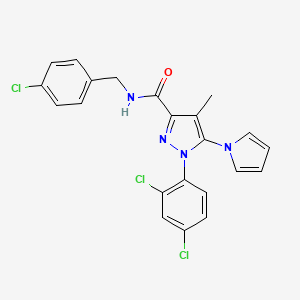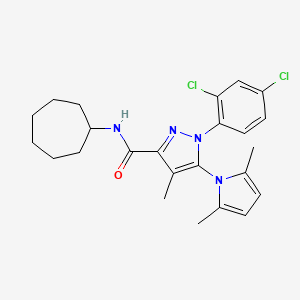![molecular formula C11H14ClN3 B10791967 cis-2-(6-Chloro-3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Hydrochloride](/img/structure/B10791967.png)
cis-2-(6-Chloro-3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-(6-Chloro-3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of pyrrolo[3,4-c]pyrrole, a bicyclic compound that has been studied for various applications in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(6-Chloro-3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Hydrochloride typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and purification methods to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
cis-2-(6-Chloro-3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions can vary but often involve controlled temperatures and pH levels to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs.
Scientific Research Applications
cis-2-(6-Chloro-3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Hydrochloride has been studied for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-2-(6-Chloro-3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Hydrochloride involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. It acts by binding to these receptors, modulating their activity and influencing various physiological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of pyrrolo[3,4-c]pyrrole, such as:
- cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride
- cis-2-(5-Ethoxy-3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride
Uniqueness
What sets cis-2-(6-Chloro-3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Hydrochloride apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C11H14ClN3 |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
(3aS,6aR)-5-(6-chloropyridin-3-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C11H14ClN3/c12-11-2-1-10(5-14-11)15-6-8-3-13-4-9(8)7-15/h1-2,5,8-9,13H,3-4,6-7H2/t8-,9+ |
InChI Key |
WNQHCICGYPNPJA-DTORHVGOSA-N |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2CN1)C3=CN=C(C=C3)Cl |
Canonical SMILES |
C1C2CN(CC2CN1)C3=CN=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(2,4-Dichlorophenyl)ethyl]1-(2,4-dichlorophenyl)-4-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10791902.png)
![N-[2-(3,4-Dichlorophenyl)ethyl]1-(2,4-dichlorophenyl)-4-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10791906.png)
![N-[2-(3,4-Dichlorophenyl)ethyl]1-(2,4-dichlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10791914.png)

![N-[2-(2,4-Dichlorophenyl)ethyl]1-(2,4-dichlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10791938.png)

![N-[2-(4-Chlorophenyl)ethyl]1-(3,4-dichlorophenyl)-4-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10791942.png)
![cis-3-[6-(5-Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-pyridazin-3-yl]-phenol dihydrochloride](/img/structure/B10791947.png)

![cis-2-(5-Phenylpyridin-3-yl)-5-methyl-octahydro-pyrrolo[3,4-c]-pyrrole Sesqui-fumarate](/img/structure/B10791955.png)
![cis-2-(5-Phenyl-pyridin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate](/img/structure/B10791961.png)
![cis-2-Methyl-5-(3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride](/img/structure/B10791965.png)
